Product packaging for 2-(4-Ethenylphenyl)oxirane(Cat. No.:CAS No. 10431-61-5)

2-(4-Ethenylphenyl)oxirane

Cat. No.: B083121
CAS No.: 10431-61-5
M. Wt: 146.19 g/mol
InChI Key: DENMIBABNWPFEG-UHFFFAOYSA-N
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Description

Historical Development of Oxirane Chemistry

The study of oxiranes (three-membered cyclic ethers) began with Charles-Adolphe Wurtz’s 1859 synthesis of ethylene oxide via 2-chloroethanol and potassium hydroxide. This foundational work revealed the unique reactivity of epoxide rings, characterized by strain-driven nucleophilic opening reactions. Marcellin Berthelot’s 1854 synthesis of epichlorohydrin provided critical insights into epoxide precursors, while Adolf von Baeyer’s 1905 discovery of epoxidation reactions established methodologies for converting olefins to epoxides.

The industrial relevance of oxiranes expanded with Paul Schlack’s 1934 patent for polymerizing epichlorohydrin with bisphenol A, which laid the groundwork for modern epoxy resins. 2-(4-Ethenylphenyl)oxirane (styrene oxide) emerged as a structurally distinct oxirane due to its conjugated phenyl-vinyl-epoxide system. Early 20th-century research focused on its synthesis via peracid-mediated epoxidation of styrene, with applications in polymer crosslinking and organic intermediates.

Research Significance in Polymer Science

This compound serves as a dual-functional monomer in polymer chemistry, combining epoxide reactivity with vinyl group polymerization potential. Its epoxide ring undergoes controlled ring-opening polymerization (ROP) to form polyether segments, while the vinyl group enables radical-mediated chain growth. For example:

Polymerization Type Catalytic System Resulting Polymer Properties
Anionic ROP Potassium tert-butoxide Linear polyethers with terminal hydroxyl groups
Radical Polymerization AIBN initiator Crosslinked networks with tunable glass transition temperatures

This dual functionality enables hybrid architectures, such as block copolymers synthesized via reversible addition-fragmentation chain-transfer (RAFT) polymerization. The compound’s rigid aryl group enhances thermal stability in epoxy resins, with decomposition temperatures exceeding 250°C in crosslinked matrices.

Current Research Landscape and Challenges

Recent advances focus on stereocontrol and catalytic efficiency. Asymmetric epoxidation of styrene derivatives using chiral salen-metal complexes achieves enantiomeric excesses >90%, critical for optically active polymers. Water-mediated epoxide-opening cascades, inspired by biosynthetic pathways, enable precise tetrahydropyran ring formation in ladder polymers.

Key challenges include:

  • Stereochemical Control : Non-enzymatic systems struggle to replicate the endo-selectivity observed in natural ladder polyether biosynthesis.
  • Catalyst Design : Transition-metal catalysts (e.g., Co-SiW11 polyoxometalates) require optimization for H2O2-mediated oxidations to minimize side products.
  • Monomer Purity : Trace peroxides in this compound complicate RAFT polymerization kinetics, necessitating advanced purification methods.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O B083121 2-(4-Ethenylphenyl)oxirane CAS No. 10431-61-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10431-61-5

Molecular Formula

C10H10O

Molecular Weight

146.19 g/mol

IUPAC Name

2-(4-ethenylphenyl)oxirane

InChI

InChI=1S/C10H10O/c1-2-8-3-5-9(6-4-8)10-7-11-10/h2-6,10H,1,7H2

InChI Key

DENMIBABNWPFEG-UHFFFAOYSA-N

SMILES

C=CC1=CC=C(C=C1)C2CO2

Canonical SMILES

C=CC1=CC=C(C=C1)C2CO2

Other CAS No.

10431-61-5

Pictograms

Irritant

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Oxirane Derivatives

Structural and Functional Group Analysis

The reactivity and applications of oxiranes are heavily influenced by substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Physical Property Comparison
Compound Name Molecular Formula Substituent Molecular Weight (g/mol) Boiling Point (°C) Key Applications
2-(4-Ethenylphenyl)oxirane C₁₁H₁₂O₂ Ethenylphenoxy methyl 176.21 298.8 OLEDs, Catalysts
2-(4-Methylphenyl)oxirane C₉H₁₀O Methylphenyl 134.18 Not reported Intermediate synthesis
2-[(4-Nitrophenoxy)methyl]oxirane C₉H₉NO₄ Nitrophenoxy methyl 195.17 Not reported Polymer crosslinking
2-(4-Methoxyphenyl)-3-methyloxirane C₁₀H₁₂O₂ Methoxyphenyl, methyl 164.20 Not reported Flavor/fragrance
Epichlorohydrin C₃H₅ClO Chloromethyl 92.52 117.9 Epoxy resins

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups: Methoxy (electron-donating) and nitro (electron-withdrawing) substituents alter the electrophilicity of the oxirane ring. For example, 2-[(4-Nitrophenoxy)methyl]oxirane reacts faster with nucleophiles due to the nitro group's electron-withdrawing effect . The ethenyl group in this compound enables radical polymerization, making it suitable for conductive polymers .
  • Steric Effects: Bulky substituents like ethenylphenoxy reduce ring-opening reactivity compared to smaller groups (e.g., chloromethyl in epichlorohydrin) .
Table 2: Reactivity Comparison
Compound Reactivity Features Potential Reactions
This compound Ethenyl group enables polymerization Radical polymerization
Epichlorohydrin Chlorine substitution allows nucleophilic attack Epoxide ring-opening
2-[(4-Nitrophenoxy)methyl]oxirane Nitro group enhances electrophilicity Nucleophilic substitution

Crystallographic and Material Properties

  • Crystal Structure : A related biphenyl oxirane (C₂₄H₂₂O₅) exhibits a nearly coplanar conformation (dihedral angle = 3.34°), which enhances π-π stacking in solid-state applications . The ethenyl group in this compound may disrupt coplanarity, reducing crystallinity but improving solubility in organic solvents.

Preparation Methods

Peracid-Mediated Epoxidation

The most traditional route for synthesizing 2-(4-ethenylphenyl)oxirane involves the epoxidation of 4-vinylstyrene using peracids such as meta-chloroperbenzoic acid (mCPBA). This method exploits the electrophilic nature of peracids to oxidize the alkene into an epoxide. The reaction typically proceeds under mild conditions (0–25°C) in dichloromethane or chloroform, achieving yields of 70–85%.

Mechanistic Insights :
The peracid transfers an oxygen atom to the alkene via a concerted cyclic transition state, forming the epoxide while regenerating the carboxylic acid. Steric and electronic effects influence regioselectivity, but 4-vinylstyrene’s symmetric structure ensures uniform epoxidation at the terminal double bond.

Limitations :

  • Requires stoichiometric peracids, generating acidic byproducts.

  • Limited enantioselectivity without chiral auxiliaries.

Organocatalytic Epoxidation

2,2,2-Trifluoroacetophenone/H₂O₂ System

A green and efficient method employs 2,2,2-trifluoroacetophenone as an organocatalyst with hydrogen peroxide (H₂O₂) as the oxidant. This system operates in a biphasic solvent (e.g., hexane/water), enabling epoxidation of 4-vinylstyrene at 30°C with 80–90% yield.

Advantages :

  • Atom Economy : Uses H₂O₂ (30% aqueous), producing water as the sole byproduct.

  • Scalability : Compatible with industrial processes due to mild conditions and low catalyst loading (5 mol%).

Reaction Conditions :

ParameterValue
Catalyst2,2,2-Trifluoroacetophenone
OxidantH₂O₂ (30%)
Temperature30°C
Time6–12 hours
Yield85%

Enzymatic and Biocatalytic Approaches

Epoxide Hydrolase-Catalyzed Kinetic Resolution

Epoxide hydrolases (EHs) from Escherichia coli enable enantioselective hydrolysis of racemic this compound, yielding enantiopure epoxides. For example, E. coli-expressed SpEH hydrolyzes the (R)-enantiomer preferentially, leaving the (S)-enantiomer with >99% enantiomeric excess (ee).

Procedure :

  • Racemic epoxide is incubated with resting E. coli cells in Tris buffer (pH 7.5) and hexane.

  • Reaction progress is monitored via HPLC, terminating at 99% ee.

Applications :

  • Ideal for pharmaceutical synthesis requiring chiral epoxides.

  • Eliminates need for chiral catalysts or chromatographic separation.

Sulfur Ylide-Mediated Synthesis

Epoxidation via Sulfur Ylides

Adapted from a patent describing 2-(4-phenoxyphenyl)oxirane synthesis, this method uses trimethylsulfonium methyl sulfate [(CH₃)₃S⁺CH₃SO₄⁻] to epoxidize 4-vinylbenzaldehyde. The ylide reacts with the aldehyde, forming an intermediate that cyclizes to the epoxide.

Steps :

  • Ylide Generation : (CH₃)₃S⁺CH₃SO₄⁻ is prepared in situ.

  • Nucleophilic Attack : The ylide attacks 4-vinylbenzaldehyde, forming a betaine intermediate.

  • Cyclization : Intramolecular displacement produces this compound.

Yield : 75–80% after purification.

Comparative Analysis of Methods

MethodCatalyst/ReagentYield (%)EnantioselectivityEnvironmental Impact
Peracid-MediatedmCPBA70–85NoneHigh (acid waste)
Organocatalytic2,2,2-Trifluoroacetophenone85Moderate (with chiral catalysts)Low
EnzymaticEpoxide hydrolase40–50*>99% eeBiodegradable
Sulfur Ylide(CH₃)₃S⁺CH₃SO₄⁻75–80NoneModerate (S-containing byproducts)

*Yield reflects unreacted enantiomer retention.

Q & A

Q. Basic Research Focus

  • Accelerated Stability Testing: Incubate the compound in polar (e.g., DMSO) vs. nonpolar (e.g., hexane) solvents at elevated temperatures (40–80°C) and monitor degradation via HPLC .
  • Hydrolytic Stability: Expose to aqueous buffers (pH 1–13) and quantify epoxide ring-opening products (e.g., diols) using 1H^1H NMR integration .

Advanced Consideration
MD (molecular dynamics) simulations predict solvent-epoxide interactions, while QSPR (quantitative structure-property relationship) models correlate solvent parameters (e.g., dielectric constant) with reaction rates. For industrial relevance, assess compatibility with ionic liquids or supercritical CO2_2 .

How can this compound be utilized as a precursor in nanomaterial synthesis?

Basic Research Focus
The epoxide’s reactivity enables surface functionalization of nanoparticles (NPs):

  • Core-Shell Structures: React with amine-terminated silica NPs to form covalent ether linkages, enhancing dispersibility .
  • Polymer Nanocomposites: Co-polymerize with styrene or acrylates via ring-opening polymerization, using BF3_3·OEt2_2 as a catalyst .

Advanced Consideration
Controlled radical polymerization (e.g., ATRP or RAFT) with epoxide-containing monomers creates stimuli-responsive hydrogels. TEM and SAXS (small-angle X-ray scattering) characterize nanoscale morphology, while XPS (X-ray photoelectron spectroscopy) verifies surface functionalization .

What computational approaches are suitable for studying the stereoelectronic effects of this compound?

Q. Advanced Research Focus

  • Conformational Analysis: Use molecular mechanics (MMFF94) to map rotational barriers of the vinylphenyl group.
  • NBO (Natural Bond Orbital) Analysis: Identify hyperconjugative interactions stabilizing the epoxide ring .
  • TD-DFT: Simulate electronic spectra and compare with experimental data to validate excited-state models.

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